

# An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one

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## Compound of Interest

Compound Name: (S)-5-Phenylmorpholin-2-one

Cat. No.: B131931

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This technical guide provides a comprehensive overview of the chemical and physical properties of **(S)-5-Phenylmorpholin-2-one**, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various chemical data sources to ensure accuracy and relevance.

## Chemical Identity and Structure

**(S)-5-Phenylmorpholin-2-one** is a chiral organic compound belonging to the morpholinone class. Its structure consists of a morpholine ring with a phenyl group at the 5-position and a ketone at the 2-position. The "(S)" designation indicates the stereochemistry at the chiral center where the phenyl group is attached.

Identifier	Value
IUPAC Name	(5S)-5-phenyl-2-morpholinone
CAS Number	144896-92-4 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	177.20 g/mol <a href="#">[2]</a> <a href="#">[3]</a>
Canonical SMILES	C1C(NCC(=O)O1)C2=CC=CC=C2 <a href="#">[1]</a>
Isomeric SMILES	C1--INVALID-LINK--C2=CC=CC=C2 <a href="#">[1]</a>
InChI Key	CMYHFJFAHHKICH-SECBINFHSA-N <a href="#">[1]</a>
MDL Number	MFCD00269693 <a href="#">[3]</a>
Synonyms	(5S)-5-Phenylmorpholin-2-one, (S)-5-Phenylmorpholin-2-one, (5S)-3,4,5,6-Tetrahydro-5-phenyl-4(H)-1,4-oxazin-2-one <a href="#">[1]</a>

## Physicochemical Properties

The following tables summarize the key physical and chemical properties of **(S)-5-Phenylmorpholin-2-one**. These properties are crucial for understanding its behavior in various experimental and biological settings.

Table 2.1: Physical Properties

Property	Value
Physical Form	Solid
Boiling Point	364.33 °C at 760 mmHg <a href="#">[1]</a>
Density	1.149 g/cm <sup>3</sup> <a href="#">[1]</a>
Flash Point	174.141 °C <a href="#">[1]</a>
Refractive Index	1.535 <a href="#">[1]</a>
Vapor Pressure	0 mmHg at 25°C <a href="#">[1]</a>

Table 2.2: Chemical and Computational Properties

Property	Value
pKa	6.14 ± 0.40 (Predicted) <a href="#">[1]</a>
LogP	0.8741 to 1.20290 <a href="#">[1]</a> <a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	38.33 Å <sup>2</sup> <a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Donor Count	1 <a href="#">[1]</a> <a href="#">[2]</a>
Hydrogen Bond Acceptor Count	3 <a href="#">[1]</a> <a href="#">[2]</a>
Rotatable Bond Count	1 <a href="#">[1]</a> <a href="#">[2]</a>
Exact Mass	177.078978594 <a href="#">[1]</a>
Complexity	187 <a href="#">[1]</a>

## Safety and Handling

**(S)-5-Phenylmorpholin-2-one** is classified with the GHS07 pictogram, indicating that it can be harmful. Appropriate safety precautions should be taken when handling this compound.

### Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

### Storage Conditions:

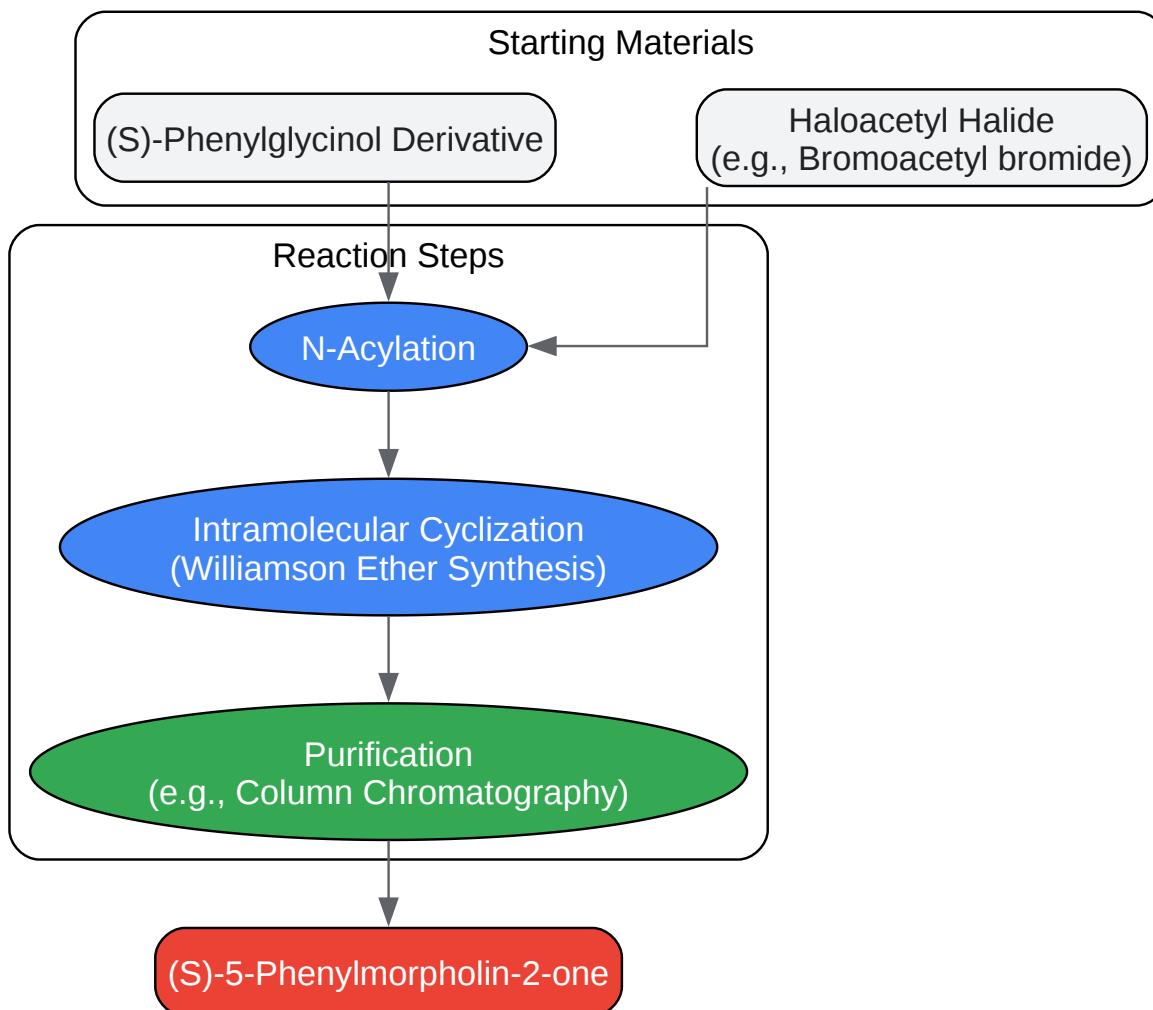
- Store in a dark place.[1][3]
- Keep sealed in a dry environment.[1][3]
- For long-term stability, store in a freezer under -20°C.[1][3]

## Experimental Protocols

While a specific, detailed synthesis protocol for **(S)-5-Phenylmorpholin-2-one** is not readily available in the provided search results, a general synthetic approach for related phenylmorpholine structures can be inferred. The synthesis of similar scaffolds, such as 2-phenylmorpholines, often involves the cyclization of an amino alcohol precursor.

### Generalized Synthesis Workflow:

A plausible synthetic route could involve the reaction of an (S)-2-amino-1-phenylethanol derivative with a suitable two-carbon electrophile that can form the lactone ring. An alternative approach found for related structures involves the deprotection and cyclization of a protected amino acid derivative. For instance, the synthesis of (S)-2-phenylmorpholine involves the deprotection of a Boc-protected precursor using HCl in dioxane, followed by basification to yield the final product.[4]



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*A generalized synthetic workflow for **(S)-5-Phenylmorpholin-2-one**.*

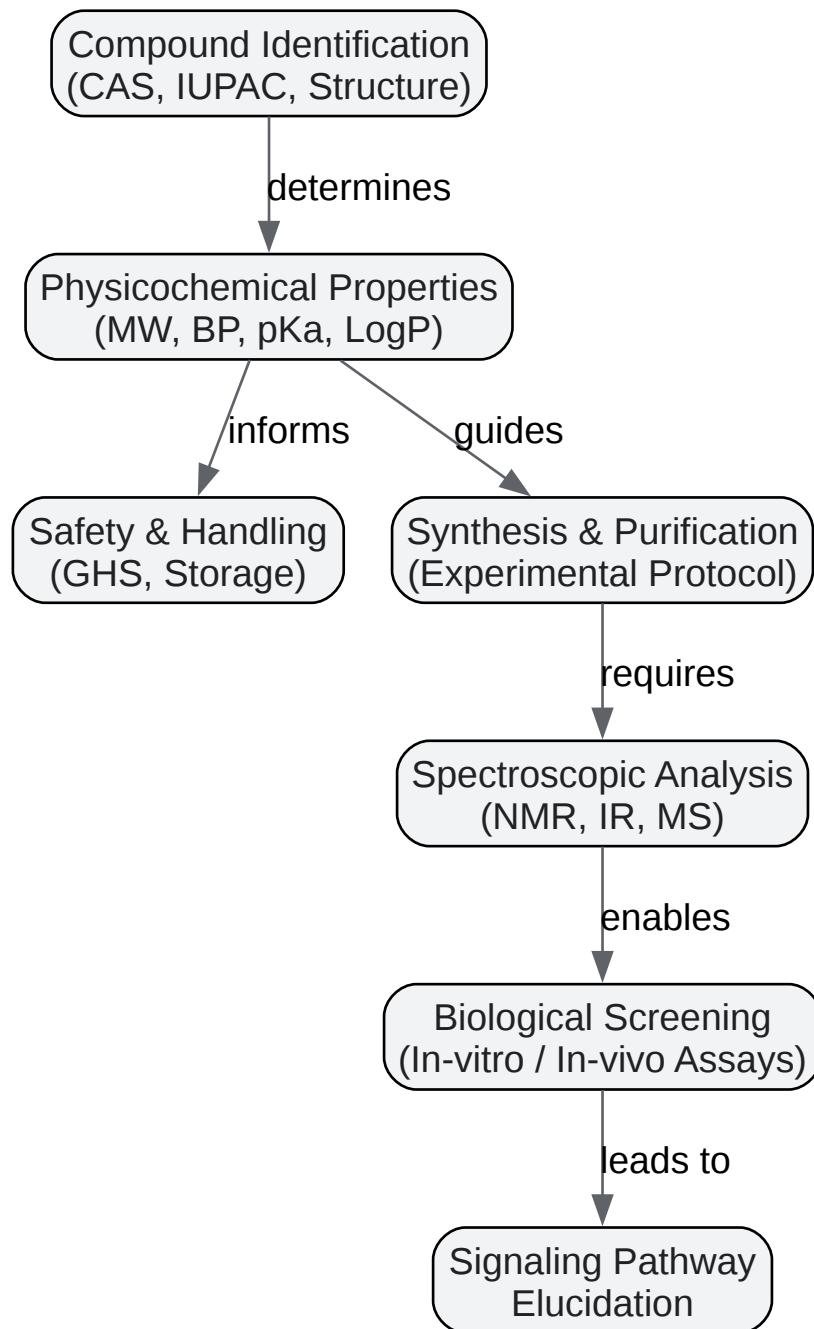
## Spectral Data

Specific  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectral data for **(S)-5-Phenylmorpholin-2-one** are not available in the public domain search results. Researchers requiring this data are advised to consult commercial supplier documentation, which may provide a Certificate of Analysis (COA) with this information upon request, or to perform their own analytical characterization.<sup>[3]</sup>

## Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or associated signaling pathways of **(S)-5-Phenylmorpholin-2-one**. However, the broader class of phenylmorpholine and morpholinone derivatives has been investigated for various pharmacological activities. For example, certain 5-phenylmorphinan derivatives, which share a core structural motif, are known to act as opioid receptor modulators. [5][6] Additionally, other heterocyclic compounds containing a morpholine ring have been explored for their potential in treating a range of conditions. The lack of specific data for **(S)-5-Phenylmorpholin-2-one** itself suggests it may be a novel compound for biological screening or used primarily as a chiral building block in the synthesis of more complex molecules.

The logical relationship for investigating a novel compound like **(S)-5-Phenylmorpholin-2-one** is outlined below.



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- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-5-Phenylmorpholin-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b131931#s-5-phenylmorpholin-2-one-chemical-properties\]](https://www.benchchem.com/product/b131931#s-5-phenylmorpholin-2-one-chemical-properties)

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